molecular formula C28H26N4O5S B11508037 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11508037
M. Wt: 530.6 g/mol
InChI Key: MYYCJNANFUKZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a cyano group, and multiple methoxyphenyl groups

Preparation Methods

The synthesis of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the cyano group and the methoxyphenyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the furan ring play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of certain enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives and furan-containing molecules. Compared to these, 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which may offer distinct advantages in terms of reactivity and biological activity. Some similar compounds include:

  • 4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Properties

Molecular Formula

C28H26N4O5S

Molecular Weight

530.6 g/mol

IUPAC Name

5-cyano-4-(furan-2-yl)-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H26N4O5S/c1-17-25(27(34)32-21-10-4-5-11-22(21)36-3)26(23-12-7-13-37-23)20(15-29)28(30-17)38-16-24(33)31-18-8-6-9-19(14-18)35-2/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34)

InChI Key

MYYCJNANFUKZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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